molecular formula C4H9ClN2O B156401 5-Methylpyrazolidin-3-one hydrochloride CAS No. 10234-77-2

5-Methylpyrazolidin-3-one hydrochloride

Cat. No. B156401
CAS RN: 10234-77-2
M. Wt: 136.58 g/mol
InChI Key: PBQPYEWCNDAHIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves various catalytic systems and conditions. For instance, the use of 1-methylimidazolium hydrogen sulfate with chlorotrimethylsilane has been shown to catalyze the synthesis of dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones efficiently under thermal and solvent-free conditions . Similarly, oligomers of oxazolidin-2-ones have been synthesized from benzyl-N-Boc-(3R)-aminobutanoate, indicating the potential for creating complex structures from simpler precursors . Electrochemical methods have also been employed for the synthesis of oxazolidin-2-ones from acetylenic amines and CO2, avoiding the use of toxic chemicals .

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using various spectroscopic techniques. For example, the crystal structure of a pyrazolo[1,5-a]pyrimidin-7-amine derivative was determined using X-ray diffraction, which can provide insights into the three-dimensional arrangement of atoms in similar compounds . The spectral behavior of 5-methyl-3-phenyl-1,3-oxazolidin-2-ones was studied using NMR, revealing the existence of trans and cis forms10.

Chemical Reactions Analysis

Chemical reactions involving related compounds have been explored in several studies. The electrochemical oxidation of 1-phenylpyrazolidin-3-ones has been investigated, with the major reaction pathway involving the formation of a 1-phenylpyrazolin-3-one . Reactions of 5-methylene-1,3-dioxolan-2-ones with amines have been shown to lead to the formation of 2-oxazolidinones, demonstrating the reactivity of these compounds with nitrogen-containing nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their synthesis and structural analysis. For instance, the synthesis of thiazolidin-2-ones under specific conditions indicates their stability and the influence of temperature on their formation . The crystallographic analysis provides information on the solid-state properties, such as lattice parameters and molecular packing .

Scientific Research Applications

Anticonvulsant Activity and Toxicity

Initial pharmacologic and toxicopathologic studies of related compounds to 5-Methylpyrazolidin-3-one hydrochloride have shown promising anticonvulsant activity in animal tests. However, toxic manifestations in hematopoietic tissues and liver precluded clinical trials in humans, highlighting the compound's potential and limitations in neurological applications (Bass, Gray, & Larson, 1959).

Chromatographic Separation

Capillary electrochromatography has been employed to separate related S-oxidation compounds, optimizing the separation conditions for related pharmaceuticals, which could include derivatives of 5-Methylpyrazolidin-3-one hydrochloride. This showcases the compound's relevance in analytical chemistry and pharmaceutical quality control (Miyawa, Alasandro, & Riley, 1997).

Photo- and Ionochromic Properties

Research into the photo- and ionochromic properties of pyrazolidin-3-one derivatives, including those related to 5-Methylpyrazolidin-3-one hydrochloride, reveals potential applications in developing molecular switches and chemosensors. These compounds can undergo reversible isomerization and demonstrate colorimetric and fluorescence quenching effects, useful in sensing applications (Bren et al., 2018).

DNA Interaction and Cytotoxic Activity

The study of novel proflavine-dithiazolidinone pharmacophores, which could include structurally similar compounds to 5-Methylpyrazolidin-3-one hydrochloride, has shown DNA binding affinity and cytotoxic activities against cancer cell lines. This suggests potential for developing novel anticancer agents (Janovec et al., 2007).

Corrosion Inhibition

Pyranopyrazole derivatives, which may share structural similarities with 5-Methylpyrazolidin-3-one hydrochloride, have been investigated as corrosion inhibitors for mild steel in acidic conditions. This research points towards applications in materials science, particularly in corrosion protection (Yadav, Gope, Kumari, & Yadav, 2016).

Safety And Hazards

Safety information for 5-Methylpyrazolidin-3-one hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-methylpyrazolidin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.ClH/c1-3-2-4(7)6-5-3;/h3,5H,2H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQPYEWCNDAHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585869
Record name 5-Methylpyrazolidin-3-one--hydrogen chloride (1/1)
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Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpyrazolidin-3-one hydrochloride

CAS RN

10234-77-2
Record name 5-Methylpyrazolidin-3-one hydrochloride
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Record name 5-methylpyrazolidin-3-one hydrochloride
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Record name 5-methylpyrazolidin-3-one hydrochloride
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